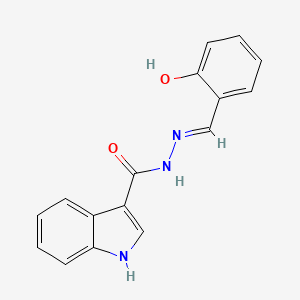
N-(1-cycloheptyl-3-piperidinyl)-3-phenyl-2-propynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cycloheptyl-3-piperidinyl)-3-phenyl-2-propynamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in regulating brain activity. By inhibiting GABA aminotransferase, CPP-115 increases the levels of GABA in the brain, which can lead to a range of biochemical and physiological effects.
Mechanism of Action
N-(1-cycloheptyl-3-piperidinyl)-3-phenyl-2-propynamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. By blocking this enzyme, N-(1-cycloheptyl-3-piperidinyl)-3-phenyl-2-propynamide increases the levels of GABA in the brain, which can lead to a range of biochemical and physiological effects. GABA is a neurotransmitter that plays a crucial role in regulating brain activity, and is involved in processes such as anxiety, sleep, and seizure activity.
Biochemical and Physiological Effects:
The increased levels of GABA in the brain resulting from N-(1-cycloheptyl-3-piperidinyl)-3-phenyl-2-propynamide administration can lead to a range of biochemical and physiological effects. These include reduced seizure activity, decreased anxiety-like behaviors, and decreased drug-seeking behaviors. Additionally, N-(1-cycloheptyl-3-piperidinyl)-3-phenyl-2-propynamide has been shown to increase slow-wave sleep in rodents, suggesting that it may have potential as a sleep aid.
Advantages and Limitations for Lab Experiments
One advantage of N-(1-cycloheptyl-3-piperidinyl)-3-phenyl-2-propynamide as a research tool is its high selectivity for GABA aminotransferase, which allows for specific modulation of GABA levels in the brain. Additionally, N-(1-cycloheptyl-3-piperidinyl)-3-phenyl-2-propynamide has been shown to be well-tolerated in animal models, with few adverse effects observed. However, one limitation of N-(1-cycloheptyl-3-piperidinyl)-3-phenyl-2-propynamide is its relatively short half-life, which may limit its usefulness in certain experimental paradigms.
Future Directions
There are a number of potential future directions for research on N-(1-cycloheptyl-3-piperidinyl)-3-phenyl-2-propynamide and its applications in neurological and psychiatric disorders. One area of interest is the potential use of N-(1-cycloheptyl-3-piperidinyl)-3-phenyl-2-propynamide as a treatment for drug addiction, given its ability to block the rewarding effects of drugs of abuse. Additionally, further studies are needed to explore the potential therapeutic applications of N-(1-cycloheptyl-3-piperidinyl)-3-phenyl-2-propynamide in anxiety disorders, sleep disorders, and other neurological and psychiatric conditions. Finally, there is a need for continued research into the pharmacokinetics and safety of N-(1-cycloheptyl-3-piperidinyl)-3-phenyl-2-propynamide, in order to fully understand its potential as a therapeutic agent.
Synthesis Methods
N-(1-cycloheptyl-3-piperidinyl)-3-phenyl-2-propynamide can be synthesized using a variety of methods, including the reaction of 3-phenyl-2-propynoic acid with cycloheptylamine and piperidine. The resulting product is then purified using column chromatography and characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Scientific Research Applications
N-(1-cycloheptyl-3-piperidinyl)-3-phenyl-2-propynamide has been extensively studied for its potential therapeutic applications in a range of neurological and psychiatric disorders, including epilepsy, anxiety, and addiction. In preclinical studies, N-(1-cycloheptyl-3-piperidinyl)-3-phenyl-2-propynamide has been shown to increase GABA levels in the brain and reduce seizure activity in animal models of epilepsy. Additionally, N-(1-cycloheptyl-3-piperidinyl)-3-phenyl-2-propynamide has been shown to reduce anxiety-like behaviors in rodents and to block the rewarding effects of cocaine and other drugs of abuse.
properties
IUPAC Name |
N-(1-cycloheptylpiperidin-3-yl)-3-phenylprop-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O/c24-21(15-14-18-9-4-3-5-10-18)22-19-11-8-16-23(17-19)20-12-6-1-2-7-13-20/h3-5,9-10,19-20H,1-2,6-8,11-13,16-17H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDHJDQOEQNKTAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2CCCC(C2)NC(=O)C#CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cycloheptyl-3-piperidinyl)-3-phenyl-2-propynamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B6140992.png)
![3-[(4-isonicotinoylphenyl)amino]-1-phenyl-1-propanone](/img/structure/B6141004.png)
![1-(3-methoxyphenyl)-2-{[2-(methylthio)-5-pyrimidinyl]methyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6141012.png)

![2-(4-tert-butylphenyl)-N-[3,5-dimethyl-1-(3-phenoxybenzyl)-1H-pyrazol-4-yl]cyclopropanecarboxamide](/img/structure/B6141020.png)
![5-chloro-2-ethoxy-4-methyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide](/img/structure/B6141028.png)
![N'-(3-ethoxy-4-hydroxybenzylidene)-2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B6141043.png)
![2-(4-{[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-1-piperazinyl)pyrazine](/img/structure/B6141055.png)
![4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B6141059.png)
![5-{[3-(methoxymethyl)-1-pyrrolidinyl]methyl}-2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazole](/img/structure/B6141061.png)
![N-(3-chloro-4-methylphenyl)-2-({5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B6141065.png)
![2-[1-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)ethylidene]-5-phenylcyclohexane-1,3-dione](/img/structure/B6141072.png)
![5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6141082.png)
